N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide
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Overview
Description
N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexyl group, a fluorophenyl group, and a pyridinyl acetamide moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 4-fluorobenzylamine, through the reaction of 4-fluorobenzyl chloride with ammonia or an amine.
Cyclohexylation: The intermediate is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexyl group.
Acylation: The final step involves the acylation of the cyclohexylated intermediate with 2-(2-oxopyridin-1-yl)acetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl moiety, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Researchers may study its effects on specific enzymes or receptors, aiming to develop new treatments for diseases.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies, but potential targets could include enzymes involved in metabolic pathways or receptors in the nervous system.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-[(4-chlorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide
- N-cyclohexyl-N-[(4-bromophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide
- N-cyclohexyl-N-[(4-methylphenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide
Uniqueness
Compared to similar compounds, N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-17-11-9-16(10-12-17)14-23(18-6-2-1-3-7-18)20(25)15-22-13-5-4-8-19(22)24/h4-5,8-13,18H,1-3,6-7,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFJEYIKXLSQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC=C(C=C2)F)C(=O)CN3C=CC=CC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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